![molecular formula C29H34N2O6 B13532540 1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is a complex organic compound with a molecular weight of 506.6. It is characterized by the presence of both tert-butoxycarbonyl and fluorenylmethoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino acids from undesired reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid typically involves multiple steps:
Formation of the bipyrrolidine core: This step involves the coupling of two pyrrolidine units under specific conditions.
Introduction of protecting groups: The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino and carboxyl groups, respectively.
Final coupling and purification: The protected bipyrrolidine is coupled with other intermediates, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Deprotection reactions: Removal of the tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups under acidic or basic conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution reactions: Introduction of different functional groups at specific positions on the bipyrrolidine core.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for tert-butoxycarbonyl removal and piperidine for fluorenylmethoxycarbonyl removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Deprotected bipyrrolidine: Obtained after removal of protecting groups.
Peptide conjugates: Formed through coupling reactions with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal chemistry: Investigated for its potential as a drug candidate or as a precursor in the synthesis of bioactive compounds.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein-protein interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino and carboxyl groups, respectively, preventing undesired reactions during peptide bond formation. Upon completion of the synthesis, these protecting groups are removed to yield the final peptide product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is unique due to its bipyrrolidine core, which provides additional structural complexity and potential for diverse chemical modifications compared to similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex peptides and bioactive molecules.
Eigenschaften
Molekularformel |
C29H34N2O6 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-29(2,3)37-28(35)31-14-8-13-25(31)22-15-30(16-23(22)26(32)33)27(34)36-17-24-20-11-6-4-9-18(20)19-10-5-7-12-21(19)24/h4-7,9-12,22-25H,8,13-17H2,1-3H3,(H,32,33) |
InChI-Schlüssel |
PGIRCXWAANHKJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

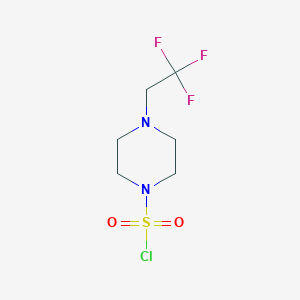

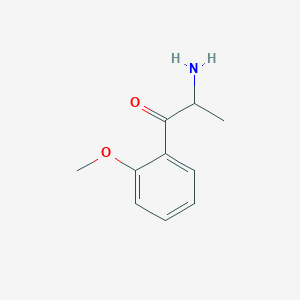
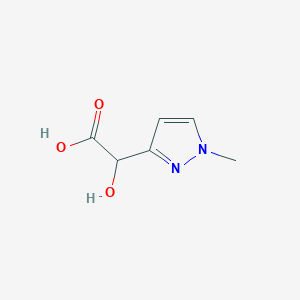
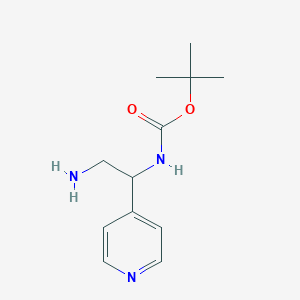
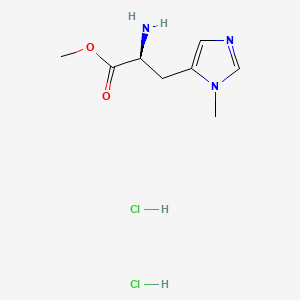
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
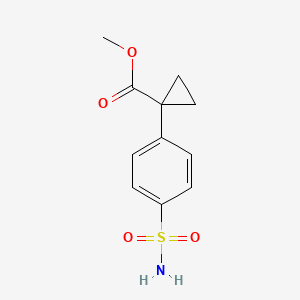



![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
